molecular formula C14H8Cl2N2O B3036186 (2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339013-21-7

(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B3036186
CAS RN: 339013-21-7
M. Wt: 291.1 g/mol
InChI Key: KICBSWGOOWCBJM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel series of imidazo [1,2- a ]pyridine linked 1,2,3-triazole derivatives has been designed, synthesized and the structures have been confirmed by 1 H and 13 C NMR and mass spectral analysis .


Molecular Structure Analysis

The molecular structure of imidazopyridine is confirmed by 1 H and 13 C NMR and mass spectral analysis .


Chemical Reactions Analysis

The synthesis of imidazo [1,2-a]pyridines involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Study
A study by Ladani et al. (2009) demonstrated the preparation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde and its derivatives. These compounds were then evaluated for their antibacterial and antifungal activities, highlighting their potential use in antimicrobial applications (Ladani et al., 2009).

Optical Properties and Material Science
Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives and analyzed their optical properties. These compounds showed significant Stokes' shifts and varied quantum yields, making them useful in material science, particularly for luminescent materials (Volpi et al., 2017).

Cancer Research
Mullagiri et al. (2018) synthesized and evaluated new imidazo[4,5-b]pyridin-2-yl derivatives for their antiproliferative activity against various human cancer cell lines. These compounds showed significant cytotoxicity and potential as tubulin polymerization inhibitors, indicating their applicability in cancer research (Mullagiri et al., 2018).

Antimicrobial Activity Studies
Joshi et al. (2012) reported on heterosubstituted chalcones and oxopyrimidines containing an imidazo[1,2-a]pyridine nucleus. These compounds were synthesized and screened for their antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Joshi et al., 2012).

Corrosion Inhibition
Saady et al. (2021) evaluated imidazo[4,5-b]pyridine derivatives as inhibitors against mild steel corrosion. Their study encompassed chemical, electrochemical, and computational approaches, indicating the potential use of these compounds in industrial applications related to corrosion inhibition (Saady et al., 2021).

Mechanism of Action

The compounds are considered to be capable of inhibiting cell proliferation by inhibiting the activity of one or more protein kinases selected from CDKs such as CDK2, CDK4, CDK6 and/or CDK9, and/or other protein kinases such as FLT3 and its mutants .

Future Directions

The wide range of biological activities of imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanism of action, and conducting preclinical and clinical trials to evaluate their safety and efficacy.

properties

IUPAC Name

(2,4-dichlorophenyl)-imidazo[1,2-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-9-4-5-10(11(16)7-9)14(19)12-8-17-13-3-1-2-6-18(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBSWGOOWCBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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